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Formaldehyde dehydrogenase - 9028-84-6

Formaldehyde dehydrogenase

Catalog Number: EVT-13533828
CAS Number: 9028-84-6
Molecular Formula: C72H126N6O6
Molecular Weight: 1171.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Formaldehyde dehydrogenase is an enzyme that catalyzes the oxidation of formaldehyde to formate, playing a crucial role in the detoxification of formaldehyde within biological systems. This enzyme is classified under the enzyme commission number 1.2.1.46, indicating its function as an oxidoreductase that acts on aldehyde substrates using nicotinamide adenine dinucleotide (NAD+) as an electron acceptor . Formaldehyde dehydrogenase is found in various organisms, including bacteria and mammals, where it helps to regulate formaldehyde levels, which can be toxic at elevated concentrations .

Source and Classification

Formaldehyde dehydrogenase can be sourced from multiple organisms, with notable examples being Pseudomonas putida and Burkholderia multivorans. These sources exhibit variations in cofactor requirements and structural characteristics. For instance, while most formaldehyde dehydrogenases utilize glutathione as a cofactor, some species can operate independently of it . The enzyme is classified as a member of the zinc-containing medium-chain alcohol dehydrogenase family, characterized by its ability to bind zinc ions, which are essential for its catalytic activity .

Synthesis Analysis

Methods and Technical Details

The production of formaldehyde dehydrogenase can be achieved through various methods, including recombinant DNA technology and chemical synthesis. Genetic engineering techniques allow for the expression of the enzyme in host organisms such as Escherichia coli or yeast. For example, the gene encoding formaldehyde dehydrogenase from Burkholderia multivorans can be cloned into a suitable vector and transformed into a bacterial host for overexpression .

Purification methods typically involve:

  • Centrifugation: To separate the cell mass from the culture supernatant.
  • Affinity Chromatography: To isolate the enzyme based on its specific binding properties.
  • Ion Exchange Chromatography: To further purify based on charge differences.

These methods yield a purified enzyme with high activity levels suitable for research and industrial applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of formaldehyde dehydrogenase has been elucidated through X-ray crystallography, revealing a tetrameric assembly with a molecular weight typically around 150 kDa . The enzyme consists of two identical subunits, each approximately 75 kDa in size. Structural studies indicate that the active site is formed by residues that coordinate with NAD+ and zinc ions, facilitating the oxidation process . The optimal pH for enzymatic activity is around 9.0, with stability observed at temperatures up to 40 °C .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction catalyzed by formaldehyde dehydrogenase involves the conversion of formaldehyde to formate:

Formaldehyde+NAD+Formate+NADH+H+\text{Formaldehyde}+\text{NAD}^+\rightarrow \text{Formate}+\text{NADH}+\text{H}^+

This reaction is crucial for detoxifying formaldehyde within cells . The enzyme operates via a ping-pong kinetic mechanism, where one substrate binds and modifies the enzyme before releasing a product, allowing another substrate to bind subsequently .

In electrochemical systems, formaldehyde dehydrogenase has been utilized to convert formate into formaldehyde under specific conditions using methylviologen as an electron mediator, highlighting its potential in biocatalytic applications .

Mechanism of Action

Process and Data

The mechanism of action for formaldehyde dehydrogenase involves several key steps:

  1. Substrate Binding: Formaldehyde binds to the active site of the enzyme.
  2. Oxidation: The enzyme facilitates the transfer of electrons from formaldehyde to NAD+, reducing it to NADH.
  3. Release of Products: Formate is released as a product along with NADH.

This process is highly efficient due to the precise orientation of substrates within the active site, which enhances catalytic turnover rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Formaldehyde dehydrogenase exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 150 kDa.
  • Isoelectric Point: Around 5.25.
  • Michaelis Constants: KmK_m values are approximately 8.0×105M8.0\times 10^{-5}M for formaldehyde and 1.2×104M1.2\times 10^{-4}M for NAD+ .
  • Optimal pH: 9.0.
  • Stability: Retains activity at −20 °C for extended periods.

These properties are essential for understanding how the enzyme behaves under different conditions and its suitability for various applications.

Applications

Scientific Uses

Formaldehyde dehydrogenase has several important applications in scientific research and industry:

  • Bioremediation: Utilized in processes designed to detoxify environments contaminated with formaldehyde.
  • Biocatalysis: Employed in synthetic pathways for producing methanol from carbon dioxide through electrochemical means.
  • Metabolic Studies: Investigated for its role in cellular metabolism and detoxification pathways in various organisms.

Research continues to explore its potential in developing sustainable chemical processes and understanding metabolic regulation related to formaldehyde toxicity .

Enzymological Classification and Phylogenetic Diversity

Taxonomic Distribution Across Domains of Life

Formaldehyde dehydrogenase (FDH) represents a ubiquitously conserved enzyme family essential for formaldehyde detoxification across all domains of life. This enzyme catalyzes the NAD(P)+-dependent oxidation of formaldehyde to formate, serving as a critical defense mechanism against endogenous and exogenous formaldehyde exposure. Phylogenetic analysis reveals widespread distribution patterns: in bacteria, FDHs occur in both glutathione-dependent (e.g., Escherichia coli) and glutathione-independent forms (e.g., Pseudomonas putida). Archaeal genomes encode structural homologs belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily, though their functional characterization remains less extensive. Eukaryotic representatives include constitutively expressed enzymes in mammals (ADH5/GSNOR), plants (e.g., Arabidopsis thaliana and Pisum sativum FDH), and fungi (Saccharomyces cerevisiae Adh3p) [1] [8] [9].

The genomic prevalence of FDH correlates with formaldehyde exposure risks in specific ecological niches. Methylotrophic bacteria exhibit particularly efficient FDH systems due to their metabolism of C1 compounds generating formaldehyde as a central intermediate. In plants, FDH expression increases under stress conditions involving formaldehyde accumulation, demonstrating its adaptive significance in terrestrial environments [4] [9]. Human FDH (ADH5/GSNOR) shows tissue-wide expression but highest activity in organs involved in detoxification (liver) and formaldehyde exposure (respiratory tract) [1].

Table 1: Taxonomic Distribution of Formaldehyde Dehydrogenase

DomainRepresentative OrganismsFDH CharacteristicsPrimary Cofactor
BacteriaPseudomonas putida, Escherichia coliGlutathione-independent (PFDH) and dependent formsNAD+
ArchaeaMethanococcus spp.Medium-chain dehydrogenase homologsNADP+
PlantsArabidopsis thaliana, Pisum sativumGlutathione-dependent, cytosolic localizationNAD+
FungiSaccharomyces cerevisiaeAdh3p (GSH-dependent)NAD+
MammalsHomo sapiens (ADH5/GSNOR)Ubiquitously expressed, multifunctionalNAD+

Evolutionary Relationship to Class III Alcohol Dehydrogenases

Formaldehyde dehydrogenases exhibit a profound evolutionary link to class III alcohol dehydrogenases (ADH3), with substantial evidence indicating their shared molecular ancestry. Structural and kinetic analyses demonstrate that both plant and mammalian FDHs display striking homology with class III ADHs. Human ADH5 (originally classified as ADH3) is identical to glutathione-dependent FDH, showcasing identical peptide sequences and kinetic properties – including low Km values for S-hydroxymethylglutathione (4-9 μM) and catalytic efficiency with long-chain aliphatic alcohols like n-octanol [1] [6] [9]. This evolutionary conservation extends to plants, where pea FDH shares 69% amino acid identity with human class III ADH while maintaining nearly identical substrate-binding residues [8] [9].

The "enzymogenesis" hypothesis proposes classical liver ADH (class I) originated through gene duplication from the ancestral glutathione-dependent formaldehyde dehydrogenase lineage. Several lines of evidence support this model: (1) Class III FDHs represent the most ancient form, existing prior to the divergence of prokaryotes and eukaryotes; (2) Structural zinc coordination sites and catalytic mechanisms are conserved across FDH and ADH families; (3) Gene duplication events enabled functional specialization – while class III retained formaldehyde detoxification and S-nitrosoglutathione reductase activities, class I ADHs evolved enhanced ethanol-oxidizing capabilities through active-site modifications (e.g., substitutions at positions 48, 51, and 115) [5] [6] [9]. Plant "class P" ethanol-active ADHs diverged separately from the class III line, representing paralogous enzymes with convergent evolution of ethanol dehydrogenase activity rather than direct homology to mammalian class I enzymes [8] [9].

Subtype Differentiation: Glutathione-, Mycothiol-, and Cofactor-Independent FDHs

Formaldehyde dehydrogenase subtypes are distinguished primarily by their cofactor requirements and thiol co-substrate specificity, reflecting adaptations to diverse cellular environments:

  • Glutathione-Dependent FDHs (EC 1.2.1.1): These enzymes dominate in eukaryotic systems (mammals, plants, yeast) and many Gram-negative bacteria. They catalyze a two-step reaction where formaldehyde first spontaneously conjugates with glutathione (GSH) to form S-hydroxymethylglutathione (HMGSH), which serves as the true enzymatic substrate. The enzyme then oxidizes HMGSH to S-formylglutathione using NAD+ as cofactor. This mechanism exhibits exceptional substrate specificity with Km values of 1.4-6.5 μM for HMGSH in plant enzymes and 2-4 μM in mammals [1] [8] [9]. Human ADH5/GSNOR exemplifies this subtype's multifunctionality, additionally regulating S-nitrosothiol homeostasis through GSNO reductase activity [1].

  • Mycothiol-Dependent FDHs: Found exclusively in actinomycetes (e.g., Mycobacterium spp.), these enzymes utilize mycothiol (MSH; 1-D-myo-inosityl-2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside) as the thiol cofactor instead of glutathione. Mycothiol conjugation generates S-hydroxymycothiol, which undergoes NAD+-dependent oxidation. Structural studies reveal these enzymes are divergent MDRs with phylogenetic positioning intermediate between dimeric ADHs and tetrameric reductases/dehydrogenases. Their active-site architecture differs significantly from glutathione-dependent forms, lacking glutathione-binding residues but containing unique motifs accommodating the mycothiol glycosidic structure [2]. These enzymes represent a prokaryote-specific adaptation to formaldehyde stress in organisms lacking glutathione biosynthesis.

  • Cofactor-Independent FDHs (EC 1.2.1.46): Exemplified by Pseudomonas putida FDH (PFDH), these specialized bacterial enzymes directly oxidize formaldehyde to formate without thiol cofactors, utilizing NAD+ as the sole coenzyme. This glutathione-independent catalysis follows the reaction: Formaldehyde + H2O + NAD+ → Formate + NADH + 2H+. PFDH demonstrates remarkable substrate selectivity for formaldehyde, showing minimal activity toward other aldehydes or alcohols. Its catalytic efficiency (kcat/Km) and stability make it particularly valuable for biotechnological formaldehyde remediation applications. Structural analysis indicates a distinct active-site topology compared to glutathione-dependent forms, enabling direct formaldehyde oxidation without conjugation intermediates [7] [10].

Table 2: Comparative Analysis of Formaldehyde Dehydrogenase Subtypes

CharacteristicGlutathione-Dependent FDHMycothiol-Dependent FDHCofactor-Independent FDH
EC NumberEC 1.2.1.1Not formally assignedEC 1.2.1.46
Catalytic MechanismOxidizes S-hydroxymethylglutathioneOxidizes S-hydroxymycothiolDirect formaldehyde oxidation
Key OrganismsMammals, plants, Gram-negative bacteriaActinomycetes (Mycobacterium)Pseudomonas putida
CofactorNAD+NAD+NAD+
Km (Formaldehyde)1.4-6.5 μM (for HMGSH)Not determined0.29 mM (direct substrate)
Structural ZincPresentPresentAbsent
Biotechnological RelevanceLimited due to GSH requirementLimitedHigh (used in immobilized systems)

The molecular architecture underlying these functional differences is increasingly well-characterized. Glutathione-dependent forms contain both catalytic and structural zinc atoms and feature a conserved glutathione-binding domain. Mycothiol-dependent enzymes retain zinc coordination but exhibit modified substrate-binding pockets accommodating the different thiol cofactor. Cofactor-independent forms often lack structural zinc and possess a streamlined active site optimized for direct formaldehyde access. This functional diversification represents evolutionary adaptations to distinct cellular metabolic environments and formaldehyde exposure levels across biological kingdoms [2] [7] [9].

Properties

CAS Number

9028-84-6

Product Name

Formaldehyde dehydrogenase

IUPAC Name

1-[7-(2-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(3-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(4-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;methane

Molecular Formula

C72H126N6O6

Molecular Weight

1171.8 g/mol

InChI

InChI=1S/3C23H38N2O2.3CH4/c1-7-12-17(2)24-22(27)25-18(3)13-8-11-16-21(26)19-14-9-10-15-20(19)23(4,5)6;1-7-11-17(2)24-22(27)25-18(3)12-8-9-15-21(26)19-13-10-14-20(16-19)23(4,5)6;1-7-10-17(2)24-22(27)25-18(3)11-8-9-12-21(26)19-13-15-20(16-14-19)23(4,5)6;;;/h9-10,14-15,17-18H,7-8,11-13,16H2,1-6H3,(H2,24,25,27);10,13-14,16-18H,7-9,11-12,15H2,1-6H3,(H2,24,25,27);13-18H,7-12H2,1-6H3,(H2,24,25,27);3*1H4

InChI Key

HYWLAECHWBSYAZ-UHFFFAOYSA-N

Canonical SMILES

C.C.C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC(=CC=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=CC=C1C(C)(C)C

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